molecular formula C11H15ClN2O3 B3430705 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride CAS No. 855470-46-1

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

Cat. No.: B3430705
CAS No.: 855470-46-1
M. Wt: 258.70 g/mol
InChI Key: SLUCLVUOHHKHGC-UHFFFAOYSA-N
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Description

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O3·HCl. It is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a benzoic acid moiety linked to a dimethylglycyl group via an amide bond, and it exists as a hydrochloride salt, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride typically involves the following steps:

    Formation of N,N-Dimethylglycine: This can be achieved by methylating glycine using formaldehyde and formic acid.

    Amidation Reaction: The N,N-dimethylglycine is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylglycyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the dimethylglycyl group, making it less soluble and potentially less bioactive.

    N,N-Dimethylglycine: Does not contain the aromatic benzoic acid moiety, limiting its applications in aromatic substitution reactions.

    4-[(N,N-Diethylglycyl)amino]benzoic acid hydrochloride: Similar structure but with diethyl groups instead of dimethyl, which may alter its solubility and reactivity.

Uniqueness

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is unique due to its specific combination of a dimethylglycyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

4-[[2-(dimethylamino)acetyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCLVUOHHKHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725301
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302601-81-6, 855470-46-1
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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